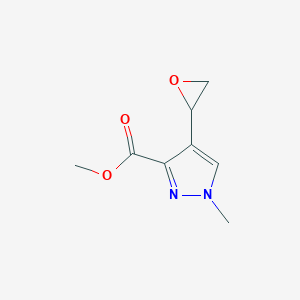![molecular formula C12H15FN2 B2920464 [3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287279-46-1](/img/structure/B2920464.png)
[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound is a hydrazine derivative that has been synthesized using a number of different methods. In
Mécanisme D'action
The mechanism of action of [3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This inhibition leads to a reduction in inflammation, which can help to alleviate symptoms associated with a number of different conditions.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, and it has also been shown to have activity against certain types of cancer cells. Additionally, this compound has been found to have low toxicity in animal studies, which suggests that it may be safe for use in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using [3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine in lab experiments is its potential to act as an anti-inflammatory agent. This can be useful in studies looking at the mechanisms of inflammation and the development of new anti-inflammatory drugs. Additionally, this compound has been shown to have activity against certain types of cancer cells, which can be useful in studies looking at the development of new cancer treatments.
One limitation of using this compound in lab experiments is its relatively high cost. This can make it difficult for researchers with limited budgets to use this compound in their studies. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on [3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One area of research that holds promise is the development of new anti-inflammatory drugs based on the structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of cancer. Finally, research is needed to explore the potential use of this compound in diagnostic imaging and other areas of medical research.
Conclusion
This compound is a chemical compound that has shown promise in a variety of scientific research applications. It has been successfully synthesized using a number of different methods, and it has been found to have potential as an anti-inflammatory agent and as a treatment for certain types of cancer. While there are limitations to the use of this compound in lab experiments, there are also many future directions for research that hold promise for the development of new drugs and diagnostic tools.
Méthodes De Synthèse
There are several methods that have been used to synthesize [3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine. One method involves the reaction of 3-(3-Fluoro-5-methylphenyl) bicyclo[1.1.1]pentane-1-carboxylic acid with hydrazine hydrate in the presence of a catalyst. Another method involves the reaction of 3-(3-Fluoro-5-methylphenyl) bicyclo[1.1.1]pentane-1-carbonyl chloride with hydrazine hydrate in the presence of a base. Both of these methods have been successful in synthesizing this compound with high yields.
Applications De Recherche Scientifique
[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has been used in a variety of scientific research applications. One area of research where this compound has shown promise is in the development of new drugs. It has been found to have potential as an anti-inflammatory agent, and it has also been shown to have activity against certain types of cancer cells. Additionally, this compound has been used in the development of new imaging agents for use in diagnostic imaging.
Propriétés
IUPAC Name |
[3-(3-fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2/c1-8-2-9(4-10(13)3-8)11-5-12(6-11,7-11)15-14/h2-4,15H,5-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDUYXHVQAGVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C23CC(C2)(C3)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B2920381.png)
![4-fluoro-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2920382.png)



![(1R,5S)-8-((2-chlorophenyl)sulfonyl)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2920387.png)

![7-Fluoro-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2920394.png)
![Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}propanoate](/img/structure/B2920396.png)




![2-[2-(Difluoromethoxy)phenyl]acetaldehyde](/img/structure/B2920404.png)